molecular formula C8H12N2O2 B1396918 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone CAS No. 1104291-93-1

2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone

Cat. No.: B1396918
CAS No.: 1104291-93-1
M. Wt: 168.19 g/mol
InChI Key: RSKYWYDQICZLIC-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Synthesis and Biological Activity

  • Microwave Synthesis of Biologically Active Compounds : A study demonstrated the synthesis of a pyrazole derivative (similar to 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone) using microwave energy, leading to products with potential antimicrobial activity against bacteria like E. coli and Salmonella typhimurium (Katade et al., 2008).

Antagonist Clinical Candidate for Pain Management

  • σ1 Receptor Antagonist for Pain Treatment : Research on a new series of pyrazoles led to the identification of a compound (related to this compound) as a σ1 receptor antagonist, showing potential as a clinical candidate for pain management (Díaz et al., 2020).

Synthesis and Antimicrobial Activity

  • Antimicrobial Activity of Derivatives : A series of novel derivatives containing pyrazol-oxy moieties, related to the structure of this compound, were synthesized and found to exhibit moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).
  • Synthesis and Evaluation of Antimicrobial Agents : Another study synthesized ethanone derivatives with a pyrazolyl group, demonstrating antibacterial properties against common pathogens like Staphylococcus aureus and E. coli (Asif et al., 2021).

Neurological Applications

  • Memory Enhancement in Mice : Derivatives of this compound were studied for their effects on learning and memory in mice, indicating potential therapeutic applications in memory dysfunction (Zhang Hong-ying, 2012).

Antifungal Activity

  • Antifungal Derivatives Synthesis : The synthesis of 4-hetarylpyrazoles and furo[2,3-c]pyrazoles, structurally related to this compound, showed potent in vitro antifungal activity, highlighting their potential as antifungal agents (Bondock et al., 2011).

Properties

IUPAC Name

2-ethoxy-1-(1-methylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-6-8(11)7-4-9-10(2)5-7/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKYWYDQICZLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)C1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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